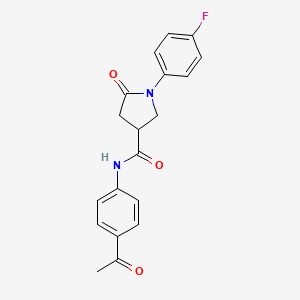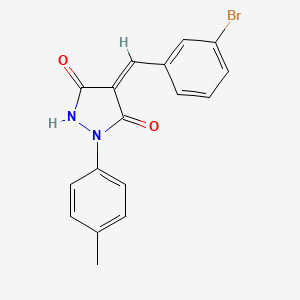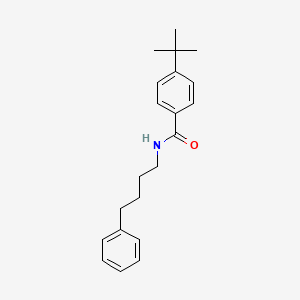
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AFOP-1 is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound is a pyrrolidinecarboxamide derivative and has been synthesized using a unique method.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins involved in cancer cell proliferation, inflammation, and viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cancer cell proliferation, reduce inflammation, and inhibit viral replication. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to have a low toxicity profile, making it suitable for various scientific applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has various advantages and limitations for lab experiments. The compound has a high purity and yield, making it suitable for various scientific applications. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide also has a low toxicity profile, making it safe for use in lab experiments. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are various future directions for N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide research. The compound has shown promising results in various scientific applications, including anticancer, anti-inflammatory, and antiviral research. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide to improve its yield and purity. Further studies can also be conducted to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. In addition, future research can focus on developing derivatives of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide with improved solubility and bioavailability for various scientific applications.
Conclusion:
In conclusion, N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been synthesized using a unique method and has been shown to have anticancer, anti-inflammatory, and antiviral properties. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has a low toxicity profile and has various advantages and limitations for lab experiments. Future research can focus on optimizing the synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, understanding its mechanism of action, and developing derivatives with improved solubility and bioavailability.
Synthesemethoden
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized using a unique method that involves the reaction of 4-acetylphenylhydrazine and 4-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting compound is then subjected to cyclization using 2,4-pentanedione to yield N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been optimized to yield high purity and yield, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has gained attention in the scientific community due to its potential applications in various fields of research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory properties and has been tested against various inflammatory diseases. The compound has also been tested for its antiviral properties and has shown promising results against various viruses.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-12(23)13-2-6-16(7-3-13)21-19(25)14-10-18(24)22(11-14)17-8-4-15(20)5-9-17/h2-9,14H,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRIYEPDASWKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)


![5-({(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}carbonyl)-2(1H)-pyridinone](/img/structure/B5035908.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)